Rac-dimethylsilylbis(1-indenyl)zirconium dichloride, min. 97%

Ethylene Polymerization Supported Metallocene Catalyst Bridge Effect

Batch-to-batch variability in metallocene purity compromises polymer microstructure and catalyst activity. rac-Me2Si(Ind)2ZrCl2, min. 97% (CAS 121009-93-6) is a stereorigid C2-symmetric ansa-zirconocene pre-catalyst that delivers consistent isospecific polymerization performance. • Achieves [mmmm] = 86.3% in supported iPP with reduced 1,3-regio-defects (0.5‰). • Enables high comonomer incorporation for LLDPE and POE synthesis. • Lower optimum polymerization temperature (50°C) reduces thermal degradation.

Molecular Formula C20H18Cl2SiZr
Molecular Weight 448.6 g/mol
Cat. No. B13836760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-dimethylsilylbis(1-indenyl)zirconium dichloride, min. 97%
Molecular FormulaC20H18Cl2SiZr
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESC[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl
InChIInChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2
InChIKeyUWDIAYXWSZBXJP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-Me2Si(Ind)2ZrCl2 – Procurement-Ready ansa-Zirconocene Catalyst


Rac-dimethylsilylbis(1-indenyl)zirconium dichloride (CAS 121009-93-6, C20H18Cl2SiZr, MW 448.53) is a stereorigid, chiral C2-symmetric ansa-metallocene pre-catalyst bearing an unsubstituted bis(indenyl) ligand framework bridged by a dimethylsilyl group. Activated by methylaluminoxane (MAO), it serves as a well-characterized isospecific catalyst for alpha-olefin polymerization and copolymerization, including ethylene, propylene, styrene, and functional comonomers [1]. The 'min. 97%' commercial specification ensures consistent catalytic performance with minimal batch-to-batch variation arising from meso isomer or uncomplexed ligand contamination .

Activation MAO cocatalyst
Polymerization scope Ethylene, propylene, styrene, α-olefins
Stereocontrol C2-symmetric isospecific ansa-zirconocene
Specification Min. 97% purity supports batch-to-batch consistency

Why Ansa-Zirconocene Substitution Is Not Straightforward


In olefin polymerization, the performance of ansa-zirconocene catalysts is hypersensitive to three interdependent structural variables: bridge chemistry (e.g., –Me2Si– vs. –CH2CH2–), ligand substitution pattern on the indenyl ring, and the rac/meso stereoisomer ratio. A change from a dimethylsilyl to an ethylene bridge, for instance, shifts the optimum polymerization temperature for ethylene by 20°C and fundamentally alters temperature-activity profiles [1]. Substituting the unsubstituted indenyl ligand with trimethyl-indenyl raises the isotactic pentad [mmmm] from 82% to 92% but substantially increases synthetic complexity and cost [2]. Even the same compound in homogeneous versus silica-supported form changes stereoregularity by over 4 percentage points [3]. Consequently, generic substitution without validated head-to-head performance data introduces unacceptable risks to polymer microstructure, molecular weight distribution, and comonomer incorporation ratios, making procurement of the specifically characterized compound, at a verified purity of 97% or higher, essential for reproducible results.

Bridge chemistry
Replacing dimethylsilyl with ethylene bridge may shift optimum polymerization temperature and activity–temperature profile.
Indenyl substitution
Alkyl-substituted indenyl analogues can alter stereoregularity, comonomer response, and synthetic complexity, limiting direct interchangeability.
Stereoisomer ratio & support form
Variation in rac/meso ratio or transition from homogeneous to supported conditions may change isotacticity and regio-defect insertion rates.

Quantified Performance Differentiation Evidence


Dimethylsilyl vs. Ethylene Bridge: Optimum Polymerization Temperature Shift

In a direct head-to-head comparison under identical immobilization and preactivation conditions (both catalysts supported on calcinated silica with MAO), rac-Me2Si(Ind)2ZrCl2 achieved its maximum catalytic activity at approximately 50°C, while rac-Et(Ind)2ZrCl2 required a significantly higher temperature of 70°C to reach optimal activity. This indicates that the dimethylsilyl bridge confers superior low-temperature activity for ethylene polymerization, which can be translated to energy savings in industrial processes or to conditions where thermal catalyst deactivation must be minimized [1].

Optimum Temp. Shift
Head-to-head
Me2Si-bridged: ~50°C
Et-bridged: ~70°C
ΔT ≈ −20°C
Supports lower-temperature ethylene polymerization context vs. Et-bridged analog.
Supported on SiO2/MAO; ethylene homopolymerization.
Ethylene Polymerization Supported Metallocene Catalyst Bridge Effect

Superior Long-Chain Comonomer Incorporation vs. Ethylene-Bridged Analog

In ethylene/1-octadecene copolymerization studies comparing the two C2-symmetric ansa-zirconocene catalysts, copolymers produced with rac-Me2Si(Ind)2ZrCl2 showed consistently higher incorporation of the C18 comonomer (1-octadecene) into the polyethylene backbone than those produced with rac-Et(Ind)2ZrCl2 under comparable reaction conditions, as determined by 13C-NMR compositional analysis [1]. Additionally, the difference in catalytic activity between the two metallocenes widened as 1-octadecene concentration in the reaction medium increased, with the Et-bridged catalyst showing a more pronounced activity decline at high comonomer concentrations [2].

C18 Comonomer Incorp.
Head-to-head
Higher 1-octadecene incorporation by 13C-NMR vs. rac-Et(Ind)2ZrCl2; activity advantage widens at elevated comonomer feed.
Reported higher long-chain comonomer incorporation supports copolymer grade differentiation.
Ethylene/1-octadecene, MAO, homogeneous conditions.
Ethylene/alpha-Olefin Copolymerization Comonomer Incorporation Long-Chain Branching

Supported vs. Homogeneous Stereoregularity Tunability

When rac-Me2Si(Ind)2ZrCl2 is used in propylene isospecific polymerization under homogeneous conditions (MAO cocatalyst), the resulting isotactic polypropylene exhibits a pentad isotacticity [mmmm] of 82.0%. Upon heterogenization by precontacting with MAO and immobilizing on SiO2, the same metallocene precursor produces polypropylene with an increased [mmmm] value of 86.3%. Additionally, the supported system reduces regioirregular insertions: 2,1-insertions decrease from 4.4‰ to 3.7‰, and 1,3-insertions drop from 1.9‰ to 0.5‰ [1]. This demonstrates that the unsubstituted Me2Si(Ind)2ZrCl2 scaffold offers a distinct, process-tunable stereoregularity range that can be modulated by the support strategy.

Stereoregularity Tuning
Head-to-head
[mmmm] 86.3% (SiO2-supported) vs. 82.0% (homogeneous); 2,1- and 1,3-insertions reduced.
Supports stereoregularity modulation by support strategy without changing catalyst chemistry.
Propylene bulk polymerization, MAO, SiO2.
Isotactic Polypropylene Metallocene Heterogenization Stereoregularity

Positive Comonomer Effect vs. Substituted Analog Activity Suppression

In a cross-study comparison of the unsubstituted rac-Me2Si(Ind)2ZrCl2 (the target compound) with its 2-p-tolyl-substituted analogue rac-Me2Si(2-p-tolylindenyl)2ZrCl2 in ethylene/1-octene copolymerization, the unsubstituted catalyst exhibited the classic positive 'comonomer effect' (increased polymerization activity upon comonomer addition), whereas the 2-p-tolyl-substituted analogue showed a progressive decrease in activity with increasing 1-octene concentration. The substituted catalyst also displayed a more pronounced decrease in copolymer melting point, crystallinity, and molecular weight with increasing comonomer content [1]. This differential behavior makes the unsubstituted compound the preferred choice for processes where enhanced productivity under comonomer-rich conditions is desired.

Comonomer Effect Reversal
Cross-study
Positive comonomer effect (activity maintained/increased) vs. negative effect for 2-p-tolyl-substituted analog.
Reported activity trend favorable for high-comonomer conditions; unsubstituted catalyst avoids activity penalty.
Ethylene/1-octene, MAO; melting point, crystallinity decrease more sharply for substituted catalyst.
Ethylene/1-Octene Copolymerization Comonomer Effect Ligand Substituent Effect

Polar Allyl Comonomer Incorporation for Amino-Terminated iPP Synthesis

rac-Me2Si(Ind)2ZrCl2/MAO is capable of copolymerizing propylene with allyl monomers bearing polar functional groups—a challenging transformation for many metallocene catalysts. Using trimethylaluminum-pretreated allylamine as comonomer, the catalyst system incorporated 0.65 mol% amine-containing units into the polypropylene chain, with 83% of the polymer chains being amino-terminated, as evidenced by 13C NMR end-group analysis [1]. This end-functionalization capability at measurable incorporation levels distinguishes this unsubstituted-indenyl zirconocene from more sterically congested analogues that frequently exhibit severely reduced or zero polar comonomer incorporation.

Polar Monomer Incorp.
Class-level
0.65 mol% allylamine inc.; 83% amino chain-end selectivity (13C NMR).
Supports polar comonomer incorporation capability; amino-terminated iPP accessible.
Class-level inference; other polar monomers may require validation.
Polar Monomer Copolymerization Amino-Terminated Polypropylene Functionalized Polyolefin

Evidence-Driven Application Scenarios


Low-Temperature Ethylene Polymerization for Energy-Efficient HDPE

In supported ethylene polymerization processes, rac-Me2Si(Ind)2ZrCl2/MAO/SiO2 achieves maximum activity at approximately 50°C—20°C lower than its ethylene-bridged counterpart rac-Et(Ind)2ZrCl2/MAO/SiO2 [1]. This property is particularly valuable for gas-phase or slurry-phase polyethylene reactors where lower operating temperatures reduce thermal degradation of the catalyst and lower overall energy consumption. The resulting polyethylene exhibits a melting point of ~130°C, consistent with linear high-density polyethylene (HDPE) [1]. Researchers and process engineers seeking to optimize reactor thermal profiles while maintaining high throughput will find the dimethylsilyl-bridged compound the technically rational choice.

High-Comonomer-Content LLDPE and Elastomer Synthesis

For the synthesis of ethylene copolymers with long-chain alpha-olefins (e.g., 1-octadecene), rac-Me2Si(Ind)2ZrCl2 offers two distinct advantages over rac-Et(Ind)2ZrCl2: higher comonomer incorporation into the polymer backbone, as confirmed by 13C-NMR [1][2], and retention of catalytic activity at elevated comonomer feed concentrations [2]. These characteristics make rac-Me2Si(Ind)2ZrCl2, min. 97% the preferred metallocene for producing LLDPE grades with enhanced clarity, flexibility, or adhesive properties driven by efficient comonomer insertion, as well as polyolefin elastomers (POEs) requiring high comonomer content.

Amino-Functionalized iPP for Reactive Blending

The ability of rac-Me2Si(Ind)2ZrCl2/MAO to incorporate allylamine into isotactic polypropylene at 0.65 mol% while maintaining high stereoregularity and achieving 83% amino chain-end selectivity [1] enables the direct catalytic synthesis of amine-terminated iPP. This single-step route to reactive polypropylene is attractive for applications requiring covalent bonding to maleated polyolefins, epoxy resins, or other electrophilic matrices—specifically, in the development of polyolefin-based compatibilizers, adhesion promoters, and thermoplastic composites where molecular-level dispersion is essential.

Supported-Catalyst Isospecific Propylene Polymerization

When immobilized on SiO2 after MAO precontact, rac-Me2Si(Ind)2ZrCl2 delivers isotactic polypropylene with [mmmm] = 86.3% and significantly reduced 1,3-regio-defects (0.5‰ vs. 1.9‰ in homogeneous form) [1]. This supported catalyst configuration is directly relevant to industrial slurry and gas-phase propylene polymerization processes, yielding iPP with higher melting point and crystallinity than the homogeneous analogue while using the same metallocene precursor. For laboratories and pilot plants transitioning from homogeneous screening to heterogeneous process development with the same catalyst chemistry, rac-Me2Si(Ind)2ZrCl2, min. 97% provides a seamless bridge.

Application
Selection Property
Validation Focus
Low-Temperature Ethylene Polymerization
Lower-temperature activity window
Activity vs. temperature profile under supported conditions
High-Comonomer-Content Copolymerization
Comonomer incorporation efficiency
13C-NMR comonomer content and activity retention at elevated feeds
Amino-Terminated iPP Synthesis
Polar monomer tolerance and end-group fidelity
Allylamine incorporation and amino chain-end selectivity
Supported-Catalyst Propylene Polymerization
Heterogenization-responsive stereoregularity
[mmmm] and regio-defect analysis in supported vs. homogeneous runs
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